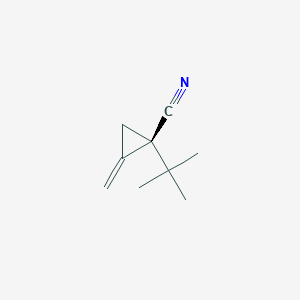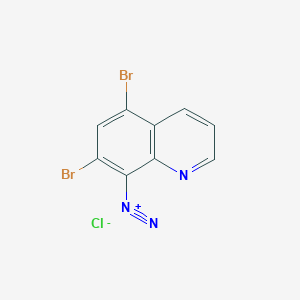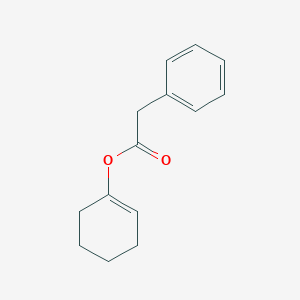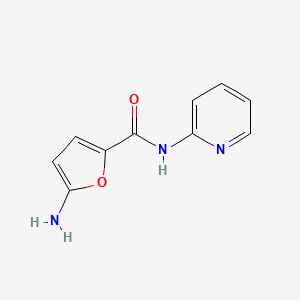
N-cyclopropyl-2,3,4,5,6-pentafluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-2,3,4,5,6-pentafluorobenzamide: is an organic compound characterized by the presence of a cyclopropyl group attached to a pentafluorobenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-2,3,4,5,6-pentafluorobenzamide typically involves the reaction of 2,3,4,5,6-pentafluorobenzoyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: N-cyclopropyl-2,3,4,5,6-pentafluorobenzamide can undergo nucleophilic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Reduction Reactions: The compound can be reduced to form N-cyclopropyl-2,3,4,5,6-pentafluoroaniline under specific conditions.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products Formed:
Substitution Reactions: Formation of substituted benzamides.
Reduction Reactions: Formation of N-cyclopropyl-2,3,4,5,6-pentafluoroaniline.
Oxidation Reactions: Formation of pentafluorobenzoic acid derivatives.
Applications De Recherche Scientifique
Chemistry: N-cyclopropyl-2,3,4,5,6-pentafluorobenzamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its fluorinated structure can enhance binding affinity and specificity in biochemical assays.
Medicine: this compound is investigated for its potential therapeutic applications. Its unique properties may contribute to the development of new drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-2,3,4,5,6-pentafluorobenzamide involves its interaction with specific molecular targets. The electron-withdrawing fluorine atoms enhance the compound’s reactivity, allowing it to form stable complexes with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 2,3,4,5,6-Pentafluorobenzamide
- N-benzyl-2,3,4,5,6-pentafluorobenzamide
- N-(4-bromophenyl)-2,3,4,5,6-pentafluorobenzamide
Comparison: N-cyclopropyl-2,3,4,5,6-pentafluorobenzamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This differentiates it from other similar compounds, such as 2,3,4,5,6-pentafluorobenzamide, which lacks the cyclopropyl group. The cyclopropyl group can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
549518-28-7 |
|---|---|
Formule moléculaire |
C10H6F5NO |
Poids moléculaire |
251.15 g/mol |
Nom IUPAC |
N-cyclopropyl-2,3,4,5,6-pentafluorobenzamide |
InChI |
InChI=1S/C10H6F5NO/c11-5-4(10(17)16-3-1-2-3)6(12)8(14)9(15)7(5)13/h3H,1-2H2,(H,16,17) |
Clé InChI |
MBEQTAXXGZVTGQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-2-carboxamide](/img/structure/B14226799.png)
![2-chloro-N-[2-(3,5-dichloropyridin-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14226803.png)


![2-Bromo-2-[2-(2-bromo-5-methoxyphenyl)ethyl]cyclohexan-1-one](/img/structure/B14226813.png)

![N-[(2-Chlorophenyl)methyl]-N-methyl-3-phenylprop-2-ynamide](/img/structure/B14226837.png)
![4-[(2E)-2-[1-(1H-pyrazol-5-yl)ethylidene]hydrazinyl]benzonitrile](/img/structure/B14226842.png)
![N-methyl-N-phenyl-6H-indolo[2,3-b]quinolin-11-amine](/img/structure/B14226859.png)
![(3S)-N-Ethyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B14226861.png)

![N-[2-(2,4-dichlorophenyl)ethyl]-N'-(2-phenylpropyl)ethane-1,2-diamine](/img/structure/B14226871.png)
